(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one
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Overview
Description
(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a quinuclidine moiety attached to a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one typically involves the reaction of quinuclidine with a suitable chromenone derivative. One common method involves the nucleophilic substitution of a halogenated chromenone with quinuclidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce a variety of substituted quinuclidine-chromenone compounds .
Scientific Research Applications
(S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (S)-7-(Quinuclidin-3-ylamino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The quinuclidine moiety is known to interact with neurotransmitter receptors, while the chromenone structure can inhibit certain enzymes. These interactions lead to various biological effects, such as antimicrobial activity and potential anticancer properties .
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
7-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]chromen-2-one |
InChI |
InChI=1S/C16H18N2O2/c19-16-4-2-12-1-3-13(9-15(12)20-16)17-14-10-18-7-5-11(14)6-8-18/h1-4,9,11,14,17H,5-8,10H2/t14-/m1/s1 |
InChI Key |
OZYLLZJXHIPKGB-CQSZACIVSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC3=CC4=C(C=C3)C=CC(=O)O4 |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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